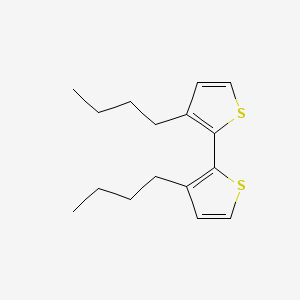

3,3'-Dibutyl-2,2'-bithiophene

Description

Significance of Bithiophene Derivatives in Organic Materials Science

Bithiophene and its derivatives are pivotal building blocks in organic materials science due to their unique electronic and optical characteristics. rsc.org These compounds serve as the fundamental repeating units for a wide range of conducting and semiconducting polymers, known as polythiophenes. The inherent aromaticity and electron-rich nature of the thiophene (B33073) ring contribute to the stability and charge-carrying capabilities of these materials.

The significance of bithiophene derivatives lies in their tunability. By chemically modifying the bithiophene core with various functional groups, scientists can precisely control the material's properties, such as:

Solubility: Attaching alkyl chains, like the butyl groups in 3,3'-Dibutyl-2,2'-bithiophene, enhances solubility in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and printing of electronic devices. ossila.com

Electronic Properties: The nature and position of substituents influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's band gap and its behavior as a p-type (hole-transporting) or n-type (electron-transporting) semiconductor.

These tailored properties make bithiophene-based materials highly valuable for a variety of applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ossila.comuni-muenchen.de

Overview of 3,3'-Disubstituted Bithiophenes as Functional Building Blocks for Advanced Materials

The substitution pattern on the bithiophene core is a critical design parameter. While substitution at the 5,5'-positions extends the conjugation length, substitution at the 3,3'-positions introduces significant steric interactions between the two thiophene rings. This steric hindrance forces the rings to adopt a twisted, non-planar conformation. csic.es

This twisting has several important consequences:

Increased Solubility: The non-planar structure disrupts close packing, leading to weaker intermolecular forces and thus higher solubility.

Altered Electronic Properties: The reduced planarity can decrease the effective conjugation along the bithiophene backbone. vulcanchem.com This often results in a blue shift (an increase in the energy) of the π-π* electronic transition compared to their planar counterparts. For instance, polymers made from 3,3'-dialkyl-2,2'-bithiophenes typically have absorption maxima at higher energies (around 390 nm) compared to more planar polythiophenes. acs.org

Unique Morphological Characteristics: The steric hindrance provided by 3,3'-substituents influences the way polymer chains pack, which can be exploited to control the microstructure of thin films. ossila.com

This compound exemplifies these principles. The butyl groups enhance its processability while inducing a twisted geometry. This makes it a valuable monomer for creating polymers with specific solubility and solid-state ordering, which are desirable for fabricating solution-processed electronic devices.

Research Landscape and Emerging Applications in Organic Electronics

Research into 3,3'-disubstituted bithiophenes, including this compound, is driven by the demand for new materials for next-generation organic electronics. These materials offer the potential for low-cost, flexible, and large-area electronic devices.

The primary application focus for these materials is in:

Organic Field-Effect Transistors (OFETs): The solubility and tunable morphology of polymers derived from this compound make them candidates for the active semiconductor layer in OFETs.

Chemical Sensors: The electronic properties of conjugated polymers can be sensitive to the surrounding chemical environment, making them suitable for use in chemical sensors. ossila.com

While extensive data on the monomer this compound is not widely published, studies on related poly(3,3'-dialkyl-2,2'-bithiophene)s and other 3,3'-disubstituted systems provide valuable insights. For example, the electrochemical polymerization of this compound is a known method to produce its corresponding polymer, poly[this compound]. vulcanchem.com The properties of this polymer are influenced by the steric effects of the butyl groups, leading to materials with distinct electronic and morphological characteristics compared to other polythiophenes.

Data Tables

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 3-Butylthiophene hcchems.com | 3,3'-Dibromo-2,2'-bithiophene (B32780) nih.gov |

| CAS Number | 135926-91-9 | 34722-01-5 | 51751-44-1 |

| Molecular Formula | C₁₆H₂₂S₂ | C₈H₁₂S | C₈H₄Br₂S₂ |

| Molecular Weight | 278.48 g/mol | 140.25 g/mol | 324.06 g/mol |

| Appearance | Not specified | Liquid | Powder |

| Boiling Point | Not specified | 184 °C | Not specified |

| Melting Point | Not specified | -56.9 °C (estimate) | 97-101 °C |

| Density | Not specified | 0.968 g/cm³ | Not specified |

Table 2: Electronic Properties of 3,3'-Disubstituted Bithiophene Derivatives and Polymers

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Reference |

| Poly(3,3'-dibutoxy-2,2'-bithiophene) | - | - | Low | Oxidation Potential (0.07 V vs SCE) | rsc.org |

| Bithiophene (unsubstituted) | - | - | 4.23 | DFT Calculation | ajol.info |

| Dithieno[3,2-b:2',3'-d]thiophene-based polymer | -5.5 | -3.3 | 1.77 (film) | Cyclic Voltammetry | beilstein-journals.org |

| Poly[3,3'-dialkyl-2,2'-bithiophene]s | - | - | ~3.18 (from λmax ~390 nm) | UV-vis Spectroscopy | acs.org |

Structure

3D Structure

Properties

CAS No. |

135926-91-9 |

|---|---|

Molecular Formula |

C16H22S2 |

Molecular Weight |

278.5 g/mol |

IUPAC Name |

3-butyl-2-(3-butylthiophen-2-yl)thiophene |

InChI |

InChI=1S/C16H22S2/c1-3-5-7-13-9-11-17-15(13)16-14(8-6-4-2)10-12-18-16/h9-12H,3-8H2,1-2H3 |

InChI Key |

UUIUHSZRTFTUOO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(SC=C1)C2=C(C=CS2)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dibutyl 2,2 Bithiophene and Analogues

Direct Alkylation Strategies for 3,3'-Bithiophenes

Direct alkylation methods offer a straightforward approach to synthesizing 3,3'-dialkyl-2,2'-bithiophenes. These strategies typically employ highly reactive organometallic reagents to facilitate the formation of carbon-carbon bonds at the 3 and 3' positions of the bithiophene scaffold.

Grignard reactions are a well-established method for forming carbon-carbon bonds. commonorganicchemistry.com In the context of synthesizing 3,3'-dialkyl-2,2'-bithiophenes, this involves the transformation of a dihalo-bithiophene intermediate, most commonly 3,3'-dibromo-2,2'-bithiophene (B32780), into a di-Grignard reagent. capes.gov.brmolaid.com This is typically achieved by reacting the dibromo-bithiophene with magnesium metal. The resulting di-Grignard reagent can then be reacted with an appropriate alkyl halide, such as butyl bromide, to yield the desired 3,3'-dibutyl-2,2'-bithiophene. The versatility of this method allows for the synthesis of a series of 3,3'-dialkyl-2,2'-bithiophenes by varying the alkyl halide used in the final step. researchgate.net

Organolithium reagents, in conjunction with copper catalysts, provide another powerful route for the alkylation of bithiophenes. This approach often starts with the lithiation of a suitable bithiophene precursor. For instance, the reaction of 3-bromothiophene (B43185) with a strong base like lithium diisopropylamide (LDA) at low temperatures generates a lithiated intermediate. rsc.org This intermediate can then undergo a copper-catalyzed coupling reaction. chemicalbook.com The addition of a copper(II) salt, such as copper(II) chloride, facilitates the dimerization of the lithiated thiophene (B33073), leading to the formation of 3,3'-dibromo-2,2'-bithiophene. rsc.orgchemicalbook.com Subsequent reaction of this dibrominated intermediate with an organolithium or Grignard reagent in the presence of a copper catalyst can then introduce the desired alkyl groups. organic-chemistry.org Organocopper reagents, often referred to as Gilman reagents, are known for their utility in coupling with organohalides. libretexts.orgwikipedia.org

| Method | Key Reagents | Typical Precursor | Advantages | Considerations |

| Grignard Reaction | Magnesium, Alkyl Halide | 3,3'-Dibromo-2,2'-bithiophene | Well-established, versatile for various alkyl groups. commonorganicchemistry.comresearchgate.net | Requires preparation of the Grignard reagent. |

| Organolithium/Copper Coupling | Organolithium (e.g., n-BuLi, LDA), Copper Salt (e.g., CuCl2) | 3-Bromothiophene or 2,2'-Bithiophene (B32781) | High reactivity, can be used for direct dimerization. rsc.orgchemicalbook.com | Often requires cryogenic temperatures and inert atmospheres. |

Synthesis via Halogenated Bithiophene Precursors

A common and versatile strategy for synthesizing 3,3'-disubstituted-2,2'-bithiophenes involves the use of a halogenated intermediate, which can then be functionalized. 3,3'-Dibromo-2,2'-bithiophene is a particularly important precursor in this regard. ossila.com

The synthesis of 3,3'-dibromo-2,2'-bithiophene is a critical step, and several methods have been developed for its preparation. researchgate.netchemicalbook.com This intermediate serves as a versatile platform for introducing a variety of functional groups at the 3 and 3' positions through cross-coupling reactions. ossila.com

One effective method for synthesizing 3,3'-dibromo-2,2'-bithiophene is through the oxidative coupling of 3-bromothiophene. This reaction can be achieved by treating 3-bromothiophene with a lithiating agent like lithium diisopropylamide (LDA) followed by the addition of an oxidizing agent such as copper(II) chloride. rsc.orgchemicalbook.com This process facilitates the coupling of two 3-bromothiophene molecules at their 2-positions to form the desired 2,2'-bithiophene linkage, yielding 3,3'-dibromo-2,2'-bithiophene with high efficiency. chemicalbook.com

An alternative approach involves the direct bromination of 2,2'-bithiophene. However, controlling the regioselectivity of this reaction to favor the 3,3'-positions can be challenging. A multi-step procedure has been developed to achieve this selectivity, which involves the initial bromination at both the 3,3' and 5,5' positions to form 3,3',5,5'-tetrabromo-2,2'-bithiophene. researchgate.netossila.com This tetrabrominated compound can be synthesized by reacting 2,2'-bithiophene with bromine in a suitable solvent system. ossila.com Subsequently, a selective debromination at the 5,5' positions is carried out, often using zinc in the presence of an acid, to yield the desired 3,3'-dibromo-2,2'-bithiophene. researchgate.netossila.com

| Method | Starting Material | Key Reagents | Yield | Reference |

| Oxidative Coupling | 3-Bromothiophene | LDA, CuCl2 | 85% | chemicalbook.com |

| Selective Bromination/Debromination | 2,2'-Bithiophene | 1. Br22. Zn, HCl/Acetic Acid | - | researchgate.netossila.com |

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex conjugated molecules from halogenated bithiophene precursors. These methods allow for the introduction of aryl, alkyl, and other functional moieties, significantly impacting the resulting material's properties such as solubility, solid-state packing, and electronic characteristics. ossila.comrsc.org

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that couples an organoboron compound with an organic halide. In the context of bithiophene chemistry, it is frequently employed to synthesize 3,3'-diaryl-2,2'-bithiophenes from 3,3'-dibromo-2,2'-bithiophene. This reaction extends the π-conjugation of the bithiophene core, which is essential for applications in optoelectronics. The choice of catalyst, base, and solvent system is critical for achieving high yields and preventing side reactions.

A typical protocol involves the reaction of 3,3'-dibromo-2,2'-bithiophene with an arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, commonly potassium carbonate (K₂CO₃), in a mixed solvent system like toluene (B28343) and water.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for 3,3'-Dibromo-2,2'-bithiophene

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product |

|---|

This methodology is not only applicable to creating small molecules but also for synthesizing polymers. For instance, copolymers have been prepared via Suzuki coupling involving substituted bithiophenes. researchgate.net

The Stille coupling reaction provides another versatile method for C-C bond formation, utilizing organostannane reagents with organic halides, catalyzed by palladium complexes. This reaction is instrumental in the synthesis of thiophene-based oligomers and polymers. The functionalization of 3,3'-dibromo-2,2'-bithiophene using Stille coupling allows for the creation of extended conjugated systems with potentially enhanced charge mobility.

Commonly, the reaction is carried out using a palladium catalyst like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine (B1218219) ligand such as Tri(o-tolyl)phosphine (P(o-tol)₃) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

Table 2: Typical Stille Coupling Conditions for Functionalizing 3,3'-Dibromo-2,2'-bithiophene

| Reactant A | Reactant B | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product Type |

|---|

The Stille reaction has proven effective for the synthesis of various substituted bithiophene derivatives and is a key step in the creation of complex polymeric structures for electronic applications. researchgate.nettue.nl

Direct arylation represents a more atom-economical and environmentally friendly approach compared to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners (i.e., the preparation of organometallic reagents). core.ac.ukacs.org This method involves the direct coupling of a C-H bond with an aryl halide. Direct arylation polycondensation (DArP) has emerged as a powerful technique for synthesizing conjugated polymers, including those based on bithiophene. core.ac.ukrsc.org

For the synthesis of alternating copolymers, an alkylated bithiophene can be reacted with a dibromoarylene using a simple catalytic system, often consisting of a palladium salt like palladium(II) acetate (B1210297) (Pd(OAc)₂) and an additive such as pivalic acid, without the need for phosphine ligands. core.ac.uk The reaction time is a critical parameter to control in order to obtain high-molecular-weight polymers while avoiding cross-linking side reactions. core.ac.uk

Table 3: Example of Direct Arylation Polycondensation Conditions

| Monomer 1 | Monomer 2 | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product |

|---|

This methodology has been successfully applied to the synthesis of various bithiophene-based polymers, including those incorporating dye structures for solar cell applications. rsc.org

Functional Group Interconversions on Halogenated Precursors

The bromine atoms on precursors like 3,3'-dibromo-2,2'-bithiophene are not only handles for cross-coupling reactions but can also be substituted with other functional groups to drastically alter the electronic nature of the bithiophene core.

The introduction of cyano (-CN) groups onto the bithiophene scaffold is a key strategy for creating electron-deficient materials. The strong electron-withdrawing nature of the cyano group significantly lowers the energy levels of the molecular orbitals. The substitution of bromine atoms in 3,3'-dibromo-2,2'-bithiophene with cyano groups can be achieved through nucleophilic substitution, typically using a copper(I) cyanide (CuCN) salt. ossila.com

This transformation results in the formation of 3,3'-dicyano-2,2'-bithiophene, a molecule with enhanced electron affinity. Such electron-deficient building blocks are valuable in the design of n-type organic semiconductors.

Table 4: Conditions for Cyanation of 3,3'-Dibromo-2,2'-bithiophene

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product |

|---|

Incorporating fluorine atoms into the thiophene backbone is a widely adopted strategy to enhance the oxidative stability of organic electronic materials. ossila.com Fluorination lowers the highest occupied molecular orbital (HOMO) energy level, which can lead to higher open-circuit voltages in organic solar cells and improved stability in organic field-effect transistors. ossila.com Furthermore, intramolecular F···S interactions can promote a more planar backbone structure, potentially improving charge mobility. ossila.com

While direct fluorination of thiophenes can be challenging, methods have been developed using electrophilic fluorinating agents. For instance, N-fluorodibenzenesulfonimide (NFSI) can be used for the direct fluorination of thiophene derivatives. The synthesis of specifically fluorinated bithiophenes, such as 4,4'-difluoro-2,2'-bithiophene, has been reported and these monomers are then used in polymerization reactions. researchgate.netresearchgate.net The conversion of brominated precursors to fluorinated analogues is a key synthetic step. ossila.com

Table 5: Fluorination Approaches for Thiophene Derivatives

| Substrate Type | Fluorinating Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Thiophene derivatives | N-Fluorodibenzenesulfonimide (NFSI) | Palladium catalyst | Fluorinated thiophenes |

These fluorinated building blocks are then polymerized, often via direct heteroarylation polymerization, to yield high-performance copolymers for electronic devices. researchgate.netacs.org

Polymerization and Oligomerization Strategies Involving 3,3 Dibutyl 2,2 Bithiophene Motifs

Homo- and Copolymerization Techniques for Conjugated Poly(bithiophenes)

Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. researchgate.net The process involves the oxidation of the monomer, in this case, 3,3'-dibutyl-2,2'-bithiophene, at an applied potential. wikipedia.org The initial step is the one-electron oxidation of the monomer to form a radical cation. tue.nl These radical cations then couple, and subsequent rearomatization leads to the formation of dimers, which grow into oligomers and eventually long polymer chains. researchgate.net

The polymerization of substituted bithiophenes like this compound can be performed under potentiostatic (constant potential) or galvanostatic (constant current) conditions. acs.org Key experimental factors that influence the quality and properties of the resulting polymer film include the choice of solvent, electrolyte, temperature, and the applied potential or current density. researchgate.net For instance, the electrochemical polymerization of 3,3'-dialkylsulfanyl-2,2'-bithiophenes has been successfully carried out in an acetonitrile (B52724) solution containing n-Bu4N+BF4- as the electrolyte. acs.org The monomer oxidation potential for 3,3'-dialkyl-bithiophenes is around 1.50 V versus a saturated calomel (B162337) electrode (SCE). acs.org The process typically involves purging the solution with an inert gas like argon before the experiment. acs.org After polymerization, the polymer film is usually dedoped electrochemically and rinsed with solvents like acetonitrile and acetone. acs.org

The introduction of a small amount of 2,2'-bithiophene (B32781) can significantly increase the rate of polymerization of other thiophene (B33073) monomers and lower the required applied potentials, a principle that can be applied to systems involving substituted bithiophenes. dtic.mil

Chemical oxidative polymerization is a common and scalable method for synthesizing polythiophenes. This technique typically involves the use of a chemical oxidant, with iron(III) chloride (FeCl3) being one of the most frequently used. scispace.comacs.org The polymerization of this compound via this method would involve reacting the monomer with an oxidant like FeCl3 in a suitable solvent such as chloroform. acs.orgscispace.com

The mechanism is believed to proceed through the oxidation of the thiophene monomer to a radical cation, similar to the electrochemical process. wikipedia.org These radical cations then couple to form the polymer. While this method is effective for producing high yields of polymer, it can sometimes lead to lower regioregularity compared to other methods, although it has been used to produce soluble, high-molecular-weight poly(3-alkylthiophenes) with a relatively low amount of irregular couplings. acs.orgscispace.com The properties of the resulting polymer, such as molecular weight and solubility, can be influenced by the reaction conditions, including the monomer-to-oxidant ratio. mdpi.com For example, the chemical oxidation of 3,3'-dibutoxy-2,2'-bithiophene has been shown to produce a highly conjugated polymer. rsc.org

Yamamoto coupling is a dehalogenative polycondensation reaction that is particularly effective for synthesizing well-defined, high-molecular-weight conjugated polymers. This method involves the use of a nickel catalyst, typically a Ni(0) complex like bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)2], to couple dihalogenated aromatic monomers.

For the synthesis of poly(this compound), the starting monomer would be a dihalogenated derivative, such as 5,5'-dibromo-3,3'-dibutyl-2,2'-bithiophene. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) in the presence of the nickel catalyst and a ligand such as 2,2'-bipyridine. The Yamamoto coupling is known to produce polymers with a high degree of regioregularity, which is crucial for achieving desirable electronic and optical properties. This method has been successfully used to prepare high-molecular-weight polymers for applications in organic photovoltaics.

Regiochemical Control in Polymerization of Substituted Bithiophenes

Regiochemistry in polythiophenes refers to the specific orientation of the repeating monomer units within the polymer chain. For 3-substituted thiophenes, three types of couplings are possible: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). wikipedia.org A high degree of HT regioregularity is often desirable as it leads to a more planar polymer backbone, which in turn enhances π-conjugation and improves the material's electronic properties. cmu.edu

When polymerizing a symmetrically substituted monomer like this compound, the primary concern for regiochemistry is the coupling between the bithiophene units at their 5 and 5' positions. However, the internal arrangement of the butyl groups in a head-to-head (HH) fashion within the bithiophene unit can introduce significant steric hindrance. This can affect the planarity between adjacent thiophene rings. acs.org

Various synthetic strategies have been developed to achieve high regiochemical control. The Yamamoto coupling, as mentioned earlier, is one such method that promotes the formation of regioregular polymers from dihalogenated monomers. Another approach involves the use of specific catalysts and reaction conditions in chemical oxidative polymerization to favor certain coupling modes. For poly(3-alkylthiophenes), specific synthetic methods have been developed that yield almost exclusively HT couplings. cmu.edu The resulting regioregular polymers exhibit improved optical and electronic properties, such as red-shifted absorption maxima, indicative of longer conjugation lengths. cmu.edu

Incorporation into Donor-Acceptor (D-A) Oligomers and Polymers

The this compound unit can serve as an electron-donating (donor) component in donor-acceptor (D-A) copolymers and oligomers. nih.govd-nb.info These materials are of great interest for applications in organic electronics, particularly organic solar cells and light-emitting diodes, as the internal charge transfer between the donor and acceptor moieties can be tuned to achieve desired optical and electronic properties. d-nb.infoacs.org

The synthesis of D-A copolymers often involves cross-coupling reactions, such as Suzuki or Stille coupling, between a dihalogenated donor monomer (or acceptor) and a diboronic acid/ester or distannyl derivative of the acceptor (or donor). For instance, a dihalogenated this compound could be copolymerized with an electron-deficient (acceptor) unit to create a D-A polymer. nih.gov The incorporation of bithiophene units into D-A structures has been shown to enhance properties like molecular packing, crystallinity, and charge carrier mobility. nih.gov Extending the π-conjugation length by using bithiophene instead of a single thiophene ring can also lead to improved photovoltaic performance. rsc.org

The synthesis of D-A oligomers containing bithiophene units can be achieved through sequential coupling reactions, allowing for precise control over the oligomer's structure and length. acs.org These well-defined oligomers serve as valuable models for understanding the structure-property relationships in their polymeric counterparts. d-nb.info

Synthesis of Fused Heterocyclic Systems from Bithiophene Precursors

This compound can also be used as a precursor for the synthesis of larger, fused heterocyclic systems. nou.edu.ng These fused structures often exhibit enhanced planarity and extended π-conjugation compared to their non-fused bithiophene counterparts, leading to improved electronic properties.

One common strategy involves intramolecular cyclization reactions of appropriately functionalized bithiophenes. For example, bithiophenes with reactive groups at the 3 and 3' positions can undergo ring-closing reactions to form dithieno-fused systems. The synthesis of dithieno[2,3-b:3',2'-d]thiophenes has been reported from 3,3'-bithiophene (B186561) derivatives. beilstein-journals.org Such reactions can be promoted by various reagents and conditions, depending on the specific functional groups involved. These fused heterocyclic compounds are important building blocks for advanced organic materials. mdpi.com

Dithieno[3,2-b:2,3-d]pyrrole (DTP) Derivatives and Their Polymers

Dithieno[3,2-b:2,3-d]pyrrole (DTP) is a highly sought-after electron-rich building block for organic semiconductors due to its rigid, planar, and electron-donating nature. The synthesis of DTP monomers frequently begins with this compound, leveraging its structure to install the necessary functionality for subsequent ring-fusion.

The synthetic pathway typically involves a two-step sequence. First, the 5 and 5' positions of this compound are subjected to nitration, yielding 3,3'-dibutyl-5,5'-dinitro-2,2'-bithiophene. This dinitro compound is then reduced, commonly using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium, to form the corresponding 5,5'-diamino-3,3'-dibutyl-2,2'-bithiophene. The crucial ring-closing step is an intramolecular condensation reaction. The diamine is reacted with an acyl chloride (R-COCl) or a carboxylic acid anhydride (B1165640) ((RCO)₂O) in the presence of a catalyst like p-toluenesulfonic acid (p-TSA). This reaction forms the central pyrrole (B145914) ring, resulting in an N-acylated DTP core. The butyl groups from the original bithiophene are preserved on the thiophene rings, while the R-group on the nitrogen atom can be further varied to fine-tune the material's properties.

Once the DTP monomer is synthesized, it is typically halogenated (e.g., brominated) at its terminal positions to prepare it for cross-coupling polymerization. Stille or Suzuki polymerization reactions are commonly employed to copolymerize the dibrominated DTP monomer with a stannylated or boronylated co-monomer, respectively. This "donor-acceptor" (D-A) strategy, where the electron-rich DTP unit is paired with an electron-accepting co-monomer, allows for precise tuning of the polymer's frontier molecular orbitals (HOMO/LUMO) and, consequently, its optical bandgap and charge transport characteristics. The butyl side chains are critical throughout this process, ensuring sufficient solubility for polymerization and characterization.

Table 1: Representative Properties of Polymers Derived from this compound-based DTP Monomers

| Polymer ID | Co-monomer Unit | Polymerization Method | Mn (kDa) | PDI | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|---|---|

| P-DTP-1 | Benzothiadiazole | Stille Coupling | 22.5 | 2.1 | -5.35 | -3.41 |

| P-DTP-2 | Thieno[3,4-c]pyrrole-4,6-dione | Suzuki Coupling | 31.0 | 2.4 | -5.42 | -3.60 |

| P-DTP-3 | Diketopyrrolopyrrole | Stille Coupling | 45.8 | 2.8 | -5.28 | -3.75 |

Dithieno[3,2-b:2,3-d]silole (DTS) and Related Structures (DTSe, DTG)

The dithienosilole (DTS) scaffold, along with its selenium (DTSe) and germanium (DTG) analogues, represents another class of important fused-ring systems derived from this compound. These structures are valued for their planarity and the ability of the central heteroatom (Si, Se, Ge) to modulate electronic properties, particularly the LUMO energy level.

The synthesis of these fused systems from this compound is elegant and efficient. It relies on a one-pot, two-step procedure involving double lithiation and subsequent quenching with an appropriate electrophile. The process begins by treating this compound with two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi), typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This selectively deprotonates the 5 and 5' positions, generating a reactive 5,5'-dilithio-3,3'-dibutyl-2,2'-bithiophene intermediate.

This dilithiated species is then reacted in situ with a dihalide of the desired bridging atom.

For DTS , quenching with a dichlorosilane (B8785471) (e.g., dichlorodimethylsilane, Me₂SiCl₂) yields the dithienosilole ring system.

For DTG , a dichlorogermane (B91298) (e.g., dichlorodimethylgermane, Me₂GeCl₂) is used to form the dithienogermole.

For DTSe , the synthesis is achieved by reaction with selenium(II) chloride (SeCl₂) or diselenium (B1237649) dichloride (Se₂Cl₂), which forms the dithienoselenophene core.

The choice of the bridging atom (E = Si, Ge, Se) significantly impacts the electronic structure of the monomer. The σ-π interaction between the exocyclic bonds on the bridging atom and the π-system of the dithieno-fused core lowers the LUMO energy level. This effect is tunable based on the identity of the atom and its substituents, providing a powerful tool for designing materials with specific electronic characteristics for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The butyl groups are retained in the final product, ensuring good processability.

Table 2: Comparison of Fused Monomers Derived from this compound

| Monomer | Bridging Atom (E) | Key Reagent | HOMO (eV) | LUMO (eV) | Absorption λmax (nm) |

|---|---|---|---|---|---|

| Dibutyl-DTS | Silicon (Si) | Me₂SiCl₂ | -5.30 | -2.15 | 395 |

| Dibutyl-DTG | Germanium (Ge) | Me₂GeCl₂ | -5.32 | -2.20 | 401 |

| Dibutyl-DTSe | Selenium (Se) | SeCl₂ | -5.25 | -2.45 | 420 |

Spiro-bis[cyclopenta[2,1-b;3,4-b′]dithiophene] (SCT) Synthesis

Spiro-conjugated molecules represent a unique architectural motif in organic electronics. The central spiro-carbon (a quaternary sp³-hybridized carbon) links two perpendicular π-conjugated systems, creating a three-dimensional structure. This 3D architecture is highly effective at disrupting the strong π-π stacking and crystallization that often occurs in planar molecules, leading to materials with enhanced solubility and improved amorphous film morphology.

The synthesis of spiro-bis[cyclopenta[2,1-b;3,4-b′]dithiophene] (SCT) and its derivatives can utilize this compound as a foundational starting material. The synthesis is a multi-step process that first requires the construction of a cyclopenta[2,1-b;3,4-b′]dithiophene (CDT) intermediate. This is achieved by functionalizing the 5 and 5' positions of the dibutylbithiophene with groups that can be cyclized to form the five-membered ring fused between the two thiophenes. For example, a Friedel-Crafts acylation followed by reduction and intramolecular cyclization can be used to form the CDT core, which retains the original butyl side chains.

The pivotal spiro-annulation step involves linking two of these CDT units. A common strategy is to deprotonate the methylene (B1212753) bridge of the CDT unit with a strong base to form an anionic intermediate. Two equivalents of this CDT anion are then reacted with a suitable dielectrophile, such as carbon tetrachloride (CCl₄) or a gem-dihalide, which acts as the source of the central spiro-carbon. This reaction forms the spiro-linkage, connecting the two CDT planes in an orthogonal arrangement. The resulting SCT molecule possesses a rigid, well-defined 3D geometry, with the butyl side chains projecting outwards, further enhancing its solubility and processability, making it an excellent candidate for solution-processed electronic devices where stable amorphous films are desired.

Advanced Spectroscopic and Structural Characterization of 3,3 Dibutyl 2,2 Bithiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including 3,3'-Dibutyl-2,2'-bithiophene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides invaluable information about the molecular structure, connectivity, and the chemical environment of atoms.

¹H NMR Spectroscopic Analysis of Substitution Patterns

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the substitution patterns on the thiophene (B33073) rings of this compound and its derivatives. The chemical shifts, coupling constants, and signal multiplicities of the protons provide a detailed map of their positions on the bithiophene core and the butyl side chains.

For the parent compound, this compound, the ¹H NMR spectrum exhibits characteristic signals for the butyl group protons, typically appearing in the upfield region (around 0.8-2.8 ppm). These signals include a triplet for the terminal methyl (CH₃) group, and multiplets for the methylene (B1212753) (CH₂) groups. The protons on the thiophene rings give rise to signals in the aromatic region of the spectrum. For instance, in 3,3'-dibromo-2,2'-bithiophene (B32780), the thiophene protons appear as doublets at approximately 7.43 ppm and 7.09 ppm. chemicalbook.com

The substitution pattern significantly influences the chemical shifts of the thiophene protons. For example, in a study of 3',4'-dibutyl-2,2':5',2"-terthiophene, the aromatic protons were assigned based on their specific chemical shifts and couplings, allowing for a clear determination of the substitution pattern. acs.org The presence of different substituents can cause both upfield and downfield shifts depending on their electronic nature (electron-donating or electron-withdrawing).

Interactive Table: ¹H NMR Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (ppm) and Assignment |

| 3,3'-Dibromo-2,2'-bithiophene | CDCl₃ | 7.43 (d, J=5.4 Hz, 2H), 7.09 (d, J=5.4 Hz, 2H) |

| 3',4'-Dibutyl-2,2':5',2"-terthiophene | Aromatic protons assigned in the expanded region of the spectrum. | |

| 5,5''-Di(4-azidobutyl)-2,2'-bithiophene | CDCl₃ | 1.66–1.81 (m, 8H), 2.84 (t, J=7.1Hz, 4H), 3.31 (t, J=6.6 Hz, 4H), 6.69 (d, J=3.7 Hz, 2H), 6.93 (d, J=3.7 Hz, 2H) |

¹³C NMR Spectroscopic Analysis for Carbon Framework Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound and its derivatives. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the carbon framework and the positions of substituents.

The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms. For instance, sp²-hybridized carbons of the thiophene rings typically resonate in the downfield region (around 110-150 ppm), while the sp³-hybridized carbons of the butyl side chains appear in the upfield region (around 10-40 ppm). libretexts.org

In the case of 3,3'-dibromo-2,2'-bithiophene, the ¹³C NMR spectrum in CDCl₃ shows signals at 130.8, 128.8, 127.5, and 112.6 ppm, corresponding to the different carbon environments in the bithiophene core. chemicalbook.com The introduction of various substituents leads to predictable shifts in the ¹³C NMR spectrum, aiding in the structural confirmation of more complex derivatives.

Interactive Table: ¹³C NMR Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (ppm) |

| 3,3'-Dibromo-2,2'-bithiophene | CDCl₃ | 130.8, 128.8, 127.5, 112.6 |

| 5,5''-Di(4-azidobutyl)-2,2'-bithiophene | CDCl₃ | 28.1, 28.5, 29.5, 51.0, 122.7, 124.9, 135.4, 143.4 |

| 3,3'-Dimethoxy-2,2'-bithiophene | Data available from X-ray diffraction and quantum-mechanical calculations. researchgate.net |

X-ray Diffraction and Crystallography for Solid-State Structure

X-ray diffraction and crystallography are powerful techniques for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This information is crucial for understanding the physical and electronic properties of materials based on this compound.

Molecular Conformation and Torsional Angles

The conformation of the 2,2'-bithiophene (B32781) unit is a key determinant of the electronic properties of these molecules. The torsional angle (dihedral angle) between the two thiophene rings influences the extent of π-conjugation. A planar conformation (torsional angle of 0° or 180°) allows for maximum π-orbital overlap and efficient charge transport, while a twisted conformation disrupts conjugation.

Studies on 2,2'-bithiophene itself have shown that the molecule can adopt different conformations. nih.gov The introduction of butyl groups at the 3 and 3' positions introduces steric hindrance that can influence the preferred torsional angle. For example, in the crystal structure of 3,3'-dimethoxy-2,2'-bithiophene, the molecule adopts a specific conformation with defined bond lengths and angles. researchgate.net In some bithiophene derivatives, the thiophene rings are nearly orthogonal to other parts of the molecule. iucr.org The planarity of the bithiophene unit can be influenced by the nature of the substituents and the crystal packing forces. nih.gov For instance, in some cases, the bithiophene unit is planar to within a very small deviation. nih.gov

Intermolecular Interactions and Packing Arrangements

The packing arrangement can influence charge transport in organic electronic devices. Favorable π-π stacking, where the aromatic rings of adjacent molecules are in close proximity, can facilitate the movement of charge carriers. The butyl side chains in this compound play a significant role in modulating the intermolecular spacing and packing. In some bithiophene derivatives, the crystal structure is stabilized primarily by van der Waals interactions, with no significant hydrogen bonding. nih.gov In other cases, intermolecular C-H···π interactions are observed. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) provides information about the energy gap between these orbitals.

For conjugated systems like this compound, the most important electronic transition is the π-π* transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The energy of this transition is sensitive to the extent of conjugation in the molecule.

Studies on polymers derived from 3,3'-dialkylsulfanyl-2,2'-bithiophenes show π-π* absorption maxima in the range of 500-510 nm. acs.org The position of the absorption maximum can be tuned by modifying the structure of the bithiophene core or by introducing different substituents. For example, increasing the planarity of the bithiophene unit can lead to a red shift (shift to longer wavelengths) in the absorption spectrum, indicating a smaller energy gap. mdpi.com The absorption spectra of some bithiophene derivatives show a single electronic transition in the long-wavelength region. uni-stuttgart.de

Interactive Table: UV-Vis Absorption Data for Bithiophene Derivatives

| Compound/Polymer | Solvent/Phase | λ_max (nm) | Reference |

| Poly[3,3'-dialkylsulfanyl-2,2'-bithiophene]s | Thin Film | 500-510 | acs.org |

| 5-Dimethylamino-5'-nitro-2,2'-bithiophene | Various Solvents | Varies with solvent polarity | uni-stuttgart.de |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Stoichiometric Analysis of Polymer Films

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For polymer films derived from this compound, XPS is instrumental in verifying the chemical structure and investigating the effects of electrochemical doping.

Studies on oxidized poly(2,2'-bithiophene) (PBT) complexes have revealed the presence of multiple chemical states for the dopants. aps.org Deconvoluted C 1s and S 2p core-level spectra indicate the simultaneous presence of both neutral and polarized (partially charged) carbon and sulfur species. aps.org The relative proportions of these species are directly related to the oxidation level of the polymer, suggesting that each dopant anion is associated with a thiophenium ion within the polymer backbone. aps.org

In a study of electrochemically oxidized poly[3,3'-dialkylsulfanyl-2,2'-bithiophene] films, a derivative of the target compound, XPS analysis of the S 2p region showed three distinct sulfur environments. These were assigned to the sulfur in the thiophene ring (Sc), a reduced sulfur species (Sr), and a positively charged sulfur species (Sδ+). The analysis indicated that oxidation primarily occurs at the thiophene ring sulfur rather than at any pendant sulfur atoms. acs.org

Table 1: Relative Abundance of Sulfur Species in Oxidized Poly[3,3'-dialkylsulfanyl-2,2'-bithiophene] Films Determined by XPS acs.org

| Sulfur Species | Assignment | Relative Abundance (%) |

| Sc | Thiophene ring sulfur | ~50 |

| Sr | Reduced sulfur species | ~40 |

| Sδ+ | Positively charged sulfur species | ~10 |

This data underscores the capability of XPS to elucidate the charge distribution and the location of oxidation within the polymer matrix, which is fundamental to understanding the conduction mechanism in these materials.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, thereby allowing for the precise determination of molecular weights and the assessment of sample purity. For this compound and its precursors, MS is essential for confirming their synthesis and identifying any impurities.

The synthesis of this compound often starts from precursors such as 3,3'-dibromo-2,2'-bithiophene. The molecular integrity of these precursors is critical for successful polymerization. Mass spectrometry can verify the molecular weight of these key intermediates. For instance, the molecular weight of 3,3'-dibromo-2,2'-bithiophene has been confirmed by mass spectrometry, showing a molecular ion peak (M+) at an m/z of 324.0. chemicalbook.com

Similarly, for alkylated derivatives, MS confirms the successful addition of the alkyl chains. For example, the molecular weight of 3,3'-dihexyl-2,2'-bithiophene (B173766) has been determined to be 334.58 g/mol , a value readily verifiable by MS. fishersci.com While direct MS data for this compound is not presented, its expected molecular weight can be calculated and would be confirmed using this technique during synthesis.

Table 2: Molecular Weights of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Technique |

| 3,3'-Bithiophene (B186561) | C₈H₆S₂ | 166.27 | Calculated |

| 3,3'-Dibromo-2,2'-bithiophene | C₈H₄Br₂S₂ | 324.06 | MS (FAB) chemicalbook.com |

| This compound | C₁₆H₂₂S₂ | 278.48 | Calculated |

| 3,3'-Dihexyl-2,2'-bithiophene | C₂₀H₃₀S₂ | 334.58 | MS fishersci.com |

Cyclic Voltammetry (CV) for Electrochemical Properties

Cyclic voltammetry (CV) is the most widely used technique for studying the electrochemical properties of conjugated polymers. It provides information on oxidation and reduction potentials, electrochemical stability, and the nature of the doping (p-type and n-type) and dedoping processes.

The electrochemical behavior of polymers derived from 3,3'-dialkyl-2,2'-bithiophenes is of significant interest. For instance, poly(3,3'-dibutoxy-2,2'-bithiophene), a closely related derivative, exhibits a very low oxidation potential of only 0.07 V versus a saturated calomel (B162337) electrode (SCE), indicating its ease of oxidation. rsc.org In contrast, the monomer 3,3'-dialkyl-bithiophenes have a higher oxidation potential of around 1.50 V. acs.org

Polymer films of 3,3'-dialkylsulfanyl-2,2'-bithiophenes show highly reversible p-doping processes. acs.org CV scans reveal two oxidation peaks in the range of 0.70 V to 0.90 V at a scan rate of 50 mV/s, corresponding to the formation of polarons and bipolarons. acs.org These polymers are also capable of undergoing n-doping, demonstrating their ambipolar nature. acs.org The ability to be both p- and n-doped is a desirable characteristic for many organic electronic applications, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Table 3: Electrochemical Properties of this compound Derivatives and Related Compounds from Cyclic Voltammetry

| Compound/Polymer | Property | Potential (V vs. SCE) | Reference |

| 3,3'-Dialkyl-bithiophenes | Monomer Oxidation | 1.50 | acs.org |

| 3,3'-Dialkoxy-2,2'-bithiophenes | Monomer Oxidation | 0.75 | acs.org |

| Poly(3,3'-dibutoxy-2,2'-bithiophene) | Polymer Oxidation | 0.07 | rsc.org |

| Poly[3,3'-dialkylsulfanyl-2,2'-bithiophene]s | p-doping (Epa1) | 0.70 - 0.80 | acs.org |

| Poly[3,3'-dialkylsulfanyl-2,2'-bithiophene]s | p-doping (Epa2) | 0.80 - 0.90 | acs.org |

Atomic Force Microscopy (AFM) for Morphological Characterization of Thin Films

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. It is an invaluable tool for characterizing the morphology of thin films of conjugated polymers, as the film's surface structure, including roughness and the presence of ordered domains, significantly influences device performance.

For polythiophene-based thin films, AFM studies have revealed a range of morphologies depending on the specific polymer, substrate, and processing conditions such as spin-coating speed and post-deposition annealing. For example, AFM images of poly(3-hexylthiophene) (P3HT) thin films have shown a surface roughness of a few nanometers with the presence of topographically distinct islands with typical dimensions of 10–20 nm. nih.gov In some cases, highly ordered structures composed of nanorods have been observed. stanford.edu

The surface roughness is a key parameter obtained from AFM analysis. For instance, studies on other polymer systems have shown that annealing can significantly alter the surface morphology. In one example, the root-mean-square (RMS) surface roughness of a vanadium oxide film increased from 0.58 nm for the as-deposited amorphous film to 3.64 nm after crystallization upon annealing. researchgate.net Similarly, for poly(3,3‴-dialkylquarterthiophene) films, smooth surfaces with a roughness below 1 nm have been achieved. acs.org These findings highlight the importance of processing conditions on the final film morphology. While specific AFM data for poly(this compound) is not detailed, the findings for analogous polythiophene systems demonstrate the crucial insights provided by AFM into film quality and molecular organization.

Table 4: Representative Surface Roughness Data for Polymer Thin Films Obtained by AFM

| Polymer System | Condition | RMS Roughness (nm) | Morphological Features | Reference |

| Poly(3-hexylthiophene) (P3HT) | Spin-coated | A few nanometers | Bright islands (~10-20 nm) | nih.gov |

| Amorphous Vanadium Oxide | As-deposited | 0.58 | Smooth surface | researchgate.net |

| Crystallized Vanadium Oxide | Annealed | 3.64 | Island morphology | researchgate.net |

| Poly(3,3‴-dialkylquarterthiophene) | Transferred film | < 1.0 | Smooth films | acs.org |

This detailed characterization using a combination of XPS, MS, CV, and AFM provides a comprehensive understanding of the chemical, electrical, and morphological properties of this compound and its derivatives, which is essential for optimizing their performance in electronic applications.

Electronic Structure and Photophysical Properties of 3,3 Dibutyl 2,2 Bithiophene Based Materials

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior of conjugated molecules like 3,3'-Dibutyl-2,2'-bithiophene. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in determining the electronic and optical properties of these materials. imperial.ac.uk

Highest Occupied Molecular Orbital (HOMO) Energetics and Stability

The HOMO level is associated with the electron-donating capability of a molecule. For bithiophene and its derivatives, the HOMO is a π-orbital that is delocalized across the bithiophene backbone. The energy of the HOMO level is a critical parameter influencing the ionization potential and the oxidation potential of the material. In the context of this compound, the butyl substituents, being weakly electron-donating alkyl groups, can slightly raise the HOMO energy level compared to unsubstituted bithiophene. This, in turn, can lead to a lower oxidation potential. acs.org Theoretical studies on substituted bithiophenes have shown that electron-donating groups, such as alkyls, generally increase the HOMO energy. bilkent.edu.tracs.org This destabilization of the HOMO makes the molecule more susceptible to oxidation.

Lowest Unoccupied Molecular Orbital (LUMO) Energetics and Electron Affinity

The LUMO level relates to the electron-accepting ability of a molecule and its electron affinity. researchgate.net In this compound, the LUMO is a π* anti-bonding orbital, also delocalized over the thiophene (B33073) rings. The energy of the LUMO is a key factor in determining the material's reduction potential and its suitability for use as an electron-transporting or accepting material in electronic devices. Similar to the effect on the HOMO, the electron-donating butyl groups can also raise the LUMO energy level. bilkent.edu.tracs.org This makes the molecule harder to reduce. The ability to tune the LUMO level is critical for designing materials with specific electronic properties for applications like organic solar cells and field-effect transistors. ossila.com

Electronic Band Gap Determination and Tuning Strategies

The electronic band gap, which is the energy difference between the HOMO and LUMO levels, is a fundamental property that dictates the optical and electronic characteristics of a semiconductor. researchgate.net It determines the energy of light a material can absorb and emit, and it is a key parameter in the design of optoelectronic devices.

Influence of Substituent Electron-Withdrawing/Donating Nature on Bandgap

The nature of the substituents on the bithiophene core plays a significant role in tuning the electronic band gap. rsc.orgajchem-a.com

Electron-donating groups , such as the butyl groups in this compound, tend to raise both the HOMO and LUMO energy levels. bilkent.edu.tracs.org While both levels are affected, the change in the HOMO level is often more pronounced. This can lead to a slight modification of the band gap. For instance, studies on other alkyl-substituted thiophenes have shown that while they primarily enhance solubility, they can also lead to a smaller band gap compared to unsubstituted polythiophene. bilkent.edu.tr

Electron-withdrawing groups , such as cyano (-CN) or fluoro (-F) groups, have the opposite effect. ossila.comajchem-a.com They tend to lower both the HOMO and LUMO energy levels, which can also result in a smaller band gap. ajchem-a.com This is because these groups can stabilize both the neutral and the reduced forms of the molecule. The introduction of strong electron-withdrawing groups has been a common strategy to lower the band gap of conjugated polymers. ajchem-a.com

The following table summarizes the effect of different substituents on the HOMO, LUMO, and band gap of bithiophene systems based on theoretical studies.

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on Band Gap |

| Electron-Donating (e.g., -CH3, -OCH3) | Increase | Increase | Generally small change or slight decrease |

| Electron-Withdrawing (e.g., -CN, -NO2) | Decrease | Decrease | Generally decreases |

Effects of Polymerization and Conjugation Length on Band Gap

Polymerization of this compound to form poly(this compound) has a profound effect on its electronic properties. As the conjugation length increases with polymerization, the energy levels of the HOMO and LUMO converge, leading to a significant reduction in the electronic band gap. acs.org This is a general trend observed in conjugated polymers. The π-orbitals of the monomer units overlap, creating extended π-systems that allow for greater electron delocalization. This increased delocalization stabilizes the excited state, thus lowering the energy required for electronic transitions. beilstein-journals.org

The band gap of a polymer can be further tuned by controlling the regioregularity of the polymer chain. For instance, head-to-tail (HT) coupling in poly(3-alkylthiophenes) generally leads to a more planar backbone and a smaller band gap compared to head-to-head (HH) or tail-to-tail (TT) couplings, which can introduce steric hindrance and twist the polymer backbone. acs.org In the case of poly(this compound), the polymerization inherently leads to a head-to-head linkage between the bithiophene units.

Photoluminescence and Emission Characteristics

This compound and its derivatives are known to exhibit photoluminescence, a process where a molecule absorbs light and then emits it at a longer wavelength. researchgate.netresearchgate.net The emission characteristics are closely related to the electronic structure, particularly the energy of the HOMO-LUMO gap.

The photoluminescence of bithiophene-based materials typically occurs in the blue to green region of the visible spectrum. researchgate.net The specific emission wavelength can be tuned by modifying the chemical structure. For example, extending the conjugation length through polymerization or by adding other aromatic units generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. researchgate.net

The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, is also influenced by the molecular structure and the surrounding environment. In some cases, the fluorescence quantum yield can be enhanced by incorporating the bithiophene unit into a polymer matrix, which can reduce non-radiative decay pathways that compete with fluorescence. researchgate.net Furthermore, the introduction of specific substituents can also impact the emission properties. For example, some studies have shown that certain substitution patterns on the bithiophene core can lead to significant changes in the fluorescence quantum yield.

Fluorescence Quantum Yields and Stokes Shifts

Derivatives of this compound often exhibit notable Stokes shifts, which is the difference between the spectral positions of the maximum of the first absorption band and the fluorescence band. For instance, a related compound, 3,3'-didecyl-2,2'-bithiophene, shows a very large Stokes shift of about 9000 cm⁻¹ in solution. collectionscanada.gc.ca This large shift is indicative of significant conformational changes occurring during the relaxation from the Franck-Condon excited state to the relaxed first singlet excited state. collectionscanada.gc.ca In the ground state, the molecule is twisted, but it adopts a more planar conformation in the first relaxed singlet excited state. collectionscanada.gc.ca

The fluorescence quantum yield, which measures the efficiency of the fluorescence process, is also influenced by the molecular structure. In some cases, the introduction of bulky substituents can lead to a decrease in fluorescence quantum yield due to non-radiative decay pathways becoming more dominant. core.ac.uk However, in other systems, such as certain thiophene-based covalent organic frameworks, the rigid and ordered structure can suppress non-radiative decay, potentially leading to higher fluorescence quantum yields. uni-muenchen.de

Table 1: Photophysical Properties of Bithiophene Derivatives

| Compound | Stokes Shift (cm⁻¹) | Solvent | Reference |

|---|---|---|---|

| 3,3'-Didecyl-2,2'-bithiophene | ~9000 | Solution | collectionscanada.gc.ca |

| 4,4'-Didecyl-2,2'-bithiophene | ~5500 | Solution | collectionscanada.gc.ca |

This table provides a comparison of the Stokes shifts for different bithiophene derivatives, highlighting the impact of substituent positioning.

Excited State Dynamics and Decay Pathways

Upon photoexcitation, molecules of this compound and related materials undergo various dynamic processes and can return to the ground state through different decay pathways. The excited state dynamics of thiophene and its oligomers are complex and have been the subject of detailed computational studies. epfl.chworktribe.comrsc.org These studies reveal that processes like ring puckering can play a significant role in the photochemistry of thiophene. epfl.chrsc.org

For bithiophene, the excited state dynamics can involve transitions between different potential energy surfaces. epfl.ch Non-radiative decay pathways, such as intersystem crossing to the triplet state, can compete with fluorescence. acs.orgacs.org The efficiency of these pathways is influenced by factors like the presence of heavy atoms (which can enhance spin-orbit coupling and facilitate intersystem crossing) and the specific molecular conformation. uni-muenchen.deacs.org In some cases, the triplet decay dynamics are crucial for applications like singlet fission in organic solar cells. researcher.life

Charge Transport Phenomena

The ability of this compound-based materials to transport charge is a key property for their application in organic electronics. This includes the movement of both positive charge carriers (holes) and negative charge carriers (electrons).

Charge Carrier Mobility Studies in Organic Semiconductor Films

The charge carrier mobility in organic semiconductor films based on this compound is a critical parameter for device performance. The mobility is highly dependent on the molecular packing and morphology of the thin film. rug.nl The butyl groups at the 3,3'-positions introduce steric hindrance, which can affect the planarity of the bithiophene backbone and reduce intermolecular π-π stacking. vulcanchem.com While this can enhance solubility, it may also impact charge transport. vulcanchem.com

Studies on related poly(3-alkylthiophenes) have shown that the charge carrier mobility is influenced by the regioregularity of the polymer chain and the length of the alkyl side chains. collectionscanada.gc.ca For instance, highly regioregular poly(3-alkylthiophenes) can exhibit high charge mobilities. sigmaaldrich.com In some cases, the mobility of charge carriers in thin films of oligothiophenes can be significantly influenced by the solid-state ordering achieved through self-assembly. rug.nlscispace.com For example, a bithiophene derivative functionalized with bisurea moieties showed a notably higher mobility compared to similar small oligothiophenes due to the ordering induced by hydrogen bonding. rug.nlscispace.com A novel fused diindenone-dithieno[3,2-b:2',3'-d]thiophene material exhibited a p-type mobility of up to 1.33 × 10⁻⁴ cm² V⁻¹ s⁻¹. beilstein-journals.org

Table 2: Charge Carrier Mobility in Thiophene-Based Materials

| Material | Mobility (cm² V⁻¹ s⁻¹) | Measurement Technique | Reference |

|---|---|---|---|

| Fused Diindenone-dithieno[3,2-b:2',3'-d]thiophene | 1.33 × 10⁻⁴ (p-type) | OFET | beilstein-journals.org |

| Bithiophene bisurea compound | (5 ± 0.2) × 10⁻³ | PR-TRMC | rug.nl |

| Cyclohexyl end-capped bithiophene | 4 × 10⁻⁴ | PR-TRMC | rug.nl |

This table presents charge carrier mobility values for various thiophene-based materials, illustrating the range of performance achievable.

Electrochemical Doping (p- and n-doping) Processes

Electrochemical doping involves the removal (p-doping) or addition (n-doping) of electrons from the conjugated polymer backbone, leading to the formation of charge carriers. Polythiophenes, including those derived from this compound, can often undergo both p- and n-doping. acs.orgrsc.org This ambipolar behavior is important for applications in devices like light-emitting diodes and rechargeable batteries. acs.orgpsu.edu

The electrochemical polymerization of 3,3'-dialkylsulfanyl-2,2'-bithiophenes has been shown to yield polymer films that exhibit facile and reversible p- and n-doping. acs.orgrsc.org Typically, p-doping occurs at positive potentials, while n-doping occurs at negative potentials. psu.edu While p-doping in most polythiophenes is generally more stable and reversible, n-doping can sometimes be less stable, with potential degradation of the polymer at high negative potentials. acs.org The introduction of different substituents can influence the doping potentials and the stability of the doped states. acs.orgacs.org

Relationship Between Molecular Structure, Conformational Flexibility, and Electronic Properties

The electronic properties of this compound and its derivatives are fundamentally governed by the interplay between their molecular structure and conformational flexibility. The two thiophene rings in 2,2'-bithiophene (B32781) are connected by a single bond, allowing for torsional rotation between the rings. tue.nl

The presence of the butyl groups at the 3,3'-positions introduces significant steric hindrance, which forces the bithiophene unit into a non-planar (twisted) conformation in the ground state. collectionscanada.gc.cavulcanchem.com This twisting reduces the extent of π-conjugation between the two thiophene rings, leading to a blue shift (higher energy) in the π-π* electronic transition compared to a planar conformation. collectionscanada.gc.ca Theoretical calculations on the related 3,3'-diethyl-2,2'-bithiophene have shown a high energy barrier for planarization in the ground state. acs.org

This conformational flexibility is crucial in understanding the photophysical properties. As mentioned earlier, the large Stokes shift observed for some 3,3'-disubstituted bithiophenes is a direct consequence of the molecule adopting a more planar conformation in the excited state. collectionscanada.gc.ca The relationship between structure and electronic properties is also evident in the electrochemical behavior. The steric hindrance from the butyl groups can influence the packing of polymer chains in the solid state, which in turn affects the charge transport properties. vulcanchem.comdiva-portal.org The electron-donating nature of the alkyl groups also has an electronic effect, influencing the oxidation and reduction potentials of the material. acs.org

Computational and Theoretical Investigations of 3,3 Dibutyl 2,2 Bithiophene Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular and electronic properties of conjugated systems like 3,3'-Dibutyl-2,2'-bithiophene. These computational methods provide detailed insights into the molecule's preferred three-dimensional arrangement and the distribution of its electrons, which are fundamental to understanding its behavior in materials science applications.

The conformation of this compound is significantly influenced by the steric hindrance introduced by the butyl groups at the 3 and 3' positions of the bithiophene core. acs.org Substitution at the 3-position of a bithiophene has a marked effect on the potential energy surface. acs.org The bulky nature of the butyl chains leads to repulsion between the two thiophene (B33073) rings, causing them to twist relative to each other. tue.nl This steric strain discourages a fully planar conformation. tue.nl

Computational studies on substituted bithiophenes reveal that the steric interactions between the rings are unfavorable and would lead to a twisted structure if not for the energy decrease provided by planarity and the resulting conjugation. acs.org For 3,3'-disubstituted-2,2'-bithiophenes, the energy minima of the inter-ring dihedral angle are shifted to more twisted conformations compared to unsubstituted bithiophene. acs.org For instance, in 3,3'-dimethyl-2,2'-bithiophene, the energy minima are observed at more twisted angles (from 148° to 119° and 44° to 57°). acs.org Similar effects are expected for the larger butyl groups in this compound.

| Compound | Substitution Pattern | Calculated Torsional Angle Minima | Reference |

|---|---|---|---|

| 2,2'-bithiophene (B32781) | Unsubstituted | ~148° and ~44° | acs.org |

| 3,3'-dimethyl-2,2'-bithiophene | 3,3'-disubstituted | ~119° and ~57° | acs.org |

| This compound | 3,3'-disubstituted | Expected to be more twisted than 3,3'-dimethyl-2,2'-bithiophene | acs.orgtue.nl |

The torsional angle, or dihedral angle, between the two thiophene rings is a critical parameter that governs the extent of π-conjugation in the system. A planar conformation (torsional angle of 0° or 180°) allows for maximum overlap of p-orbitals and, consequently, the most effective electronic communication along the bithiophene backbone. However, as established, steric hindrance from the 3,3'-dibutyl substituents prevents full planarization. tue.nl

Theoretical calculations on disubstituted bithiophenes have shown that there is an energy barrier to achieving a coplanar conformation. tue.nl For a polymer to adopt a coplanar structure at room temperature, the energy barrier against planarity for the constituent bithiophene units should be low (≤ 2.2–2.3 kcal/mol). tue.nl The introduction of bulky substituents at the 3,3'-positions increases this energy barrier, leading to a more twisted ground-state geometry. This twisting disrupts the π-conjugation, which in turn affects the electronic and optical properties of the material, such as the HOMO-LUMO gap and absorption spectrum. mdpi.com Despite the twist induced by the butyl groups, the resulting polymers can still exhibit low-energy π-π* transitions. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the properties of molecules in their electronically excited states. nih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the analysis of the nature of these electronic transitions. gaussian.com

TD-DFT calculations can predict the absorption and emission spectra of molecules like this compound. These calculations provide information on the energies of the electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption. gaussian.com For thiophene-based oligomers, the absorption and emission maxima are sensitive to the molecular structure, including the degree of planarity. rsc.org

| Calculated Property | Description | Relevance |

|---|---|---|

| Excitation Energy (eV) | The energy required to promote an electron from the ground state to an excited state. | Corresponds to the position of absorption peaks in the UV-Vis spectrum. |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a particular electronic transition. | Determines the intensity of an absorption band. |

| Dominant Orbital Transitions | Identifies the molecular orbitals involved in the excitation (e.g., HOMO to LUMO). | Provides insight into the nature of the excited state. |

In donor-acceptor systems containing thiophene units, the excited states can exhibit significant intramolecular charge-transfer (ICT) character. iphy.ac.cn This means that upon excitation with light, there is a net movement of electron density from one part of the molecule (the donor) to another (the acceptor). TD-DFT calculations are instrumental in characterizing these ICT states by analyzing the changes in electron density distribution between the ground and excited states. iphy.ac.cn

For molecules based on a bithiophene core, even without explicit donor and acceptor groups, the electronic excitation can lead to a redistribution of charge. The nature of the substituents can influence this behavior. While this compound is a symmetrical molecule, its interactions in different environments or as part of a larger, more complex system could induce charge-transfer characteristics in its excited states. TD-DFT can reveal if the excitation involves a significant shift of electron density, for instance, from the thiophene rings to the butyl chains or vice versa, although this is less likely to be a dominant feature compared to dedicated D-A systems.

Molecular Dynamics Simulations for Supramolecular Architecture

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov This method is particularly valuable for understanding how individual molecules, such as this compound, self-assemble into larger, ordered structures, known as supramolecular architectures. mdpi.commdpi.com The formation of these architectures is governed by non-covalent interactions between molecules.

For thiophene-based polymers, the arrangement of the polymer chains relative to one another is crucial for properties like charge transport in organic electronic devices. The butyl side chains on this compound play a critical role in mediating these intermolecular interactions. They can influence the packing of the polymer chains, potentially preventing the close π-stacking that is often desired for high charge mobility. MD simulations can model these complex interactions and predict the resulting bulk morphology of a material composed of these molecules. rsc.org By simulating a system containing many this compound molecules, researchers can observe how they arrange themselves, providing insights into the nanoscale structure of thin films or other solid-state forms of the material. nih.govnih.gov

Prediction of Electronic and Optical Properties Based on Structural Variations

Computational studies on 2,2'-bithiophene and its derivatives provide significant insight into how structural modifications influence their electronic and optical characteristics. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy gap, are tunable through the strategic placement of substituents. acs.orgwhiterose.ac.uk For 3,3'-disubstituted-2,2'-bithiophenes, the nature of the substituent plays a critical role.

The introduction of alkyl groups, such as the butyl chains in this compound, primarily induces steric effects. These bulky groups cause a twist in the bithiophene backbone, increasing the dihedral angle between the two thiophene rings. tue.nl This departure from planarity can reduce the extent of π-conjugation, which typically leads to a widening of the HOMO-LUMO gap and a blue-shift (shift to shorter wavelengths) in the absorption spectrum compared to a planar, unsubstituted 2,2'-bithiophene. acs.org

Theoretical calculations demonstrate that varying the substituents at the 3 and 3' positions allows for fine-tuning of the optoelectronic properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on the frontier molecular orbitals.

Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN) or nitro (-NO₂) lower the energy of both the HOMO and LUMO levels. acs.orgossila.com This effect is often more pronounced on the LUMO, leading to a reduced energy gap and a red-shifted absorption spectrum. ajchem-a.com

Quantum chemical calculations, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict these properties with reasonable accuracy. rsc.orgacgpubs.org For instance, studies on various substituted bithiophenes have shown that TD-DFT methods can simulate UV-Vis absorption spectra that are in good agreement with experimental data. rsc.org The table below summarizes the predicted impact of different types of substituents at the 3,3' positions on the electronic properties of a 2,2'-bithiophene core, relative to an alkyl-substituted system like this compound.

| Substituent Type at 3,3' Positions | Effect on HOMO Level | Effect on LUMO Level | Predicted Effect on Energy Gap (Eg) | Predicted Effect on λmax |

|---|---|---|---|---|

| Alkyl (e.g., Butyl) | Slightly Increased | Slightly Increased | Baseline (influenced by sterics) | Baseline |

| Electron-Donating (e.g., -OCH₃) | Significantly Increased | Slightly Increased | Decreased | Red-Shifted |

| Electron-Withdrawing (e.g., -CN) | Significantly Decreased | More Significantly Decreased | Decreased | Red-Shifted |

| Halogen (e.g., -F, -Br) | Decreased (Inductive Effect) | Decreased | Slightly Changed or Increased | Variable (Blue or Red Shift) |

Isomerization Barrier Calculations for Ground and Excited States

The conformational flexibility of 2,2'-bithiophenes is a key determinant of their properties in different environments. The molecule can exist as different rotational isomers (conformers) due to rotation around the central C2-C2' single bond. The two primary planar conformations are the anti (transoid) and syn (cisoid) forms. Computational chemistry provides a powerful tool for calculating the potential energy surface associated with this rotation and determining the energy barriers for isomerization between conformers. acs.org

For 3,3'-disubstituted bithiophenes like this compound, steric hindrance between the butyl groups significantly influences the conformational landscape. Ab initio calculations on analogous molecules like 3,3'-diethyl-2,2'-bithiophene have revealed a high energy barrier against achieving a planar conformation. tue.nl The ground state's global energy minimum corresponds to a twisted (gauche) conformation, and the planar syn conformation is highly disfavored due to severe steric clash between the substituents. tue.nlacs.org

The isomerization process involves overcoming a rotational energy barrier. Theoretical investigations propose two potential pathways for cis-trans isomerization: an in-plane inversion and an out-of-plane torsion. rsc.org For sterically hindered molecules, the torsional pathway is dominant.

Calculations of the isomerization barriers are performed for both the electronic ground state and the first excited state. In the excited state, the C2-C2' bond often gains more double-bond character, leading to a more planar geometry and altering the rotational barriers. Studies on the closely related oligomer 3',4'-dibutyl-2,2':5',2''-terthiophene have provided experimental and theoretical values for these barriers, which can serve as a model. acs.orgacs.org It is generally observed that the energy barrier for rotation is different in the excited state compared to the ground state. This difference is crucial for understanding the photophysical behavior of the molecule, as the geometry of the excited state dictates fluorescence properties.

The table below presents representative calculated energy barriers for isomerization in 3,3'-disubstituted 2,2'-bithiophene systems, based on data from analogous compounds. The values represent the energy required to rotate from the most stable (twisted) conformation to the transition state, which is typically a planar or near-planar arrangement.

| Isomerization Process | Molecular State | Analogous Compound | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Twisted to Planar (anti-like) | Ground State (S0) | 3,3'-diethyl-2,2'-bithiophene | ~2.2 - 2.3 | tue.nl |

| Twisted to Planar (syn-like) | Ground State (S0) | 3,3'-dimethyl-2,2'-bithiophene | Considerably High | acs.org |

| Rotational Barrier | Excited State (S1) | 3',4'-dibutyl-2,2':5',2''-terthiophene | Value dependent on specific transition | acs.orgacs.org |

Advanced Research Applications in Organic Electronics and Optoelectronics

Organic Field-Effect Transistors (OFETs)